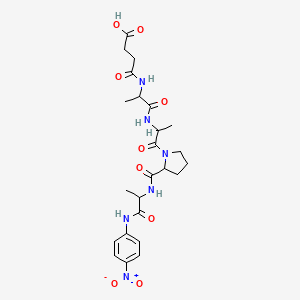

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

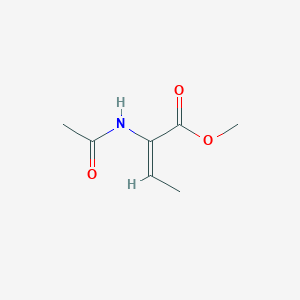

5-((6-フルオロ-4-オキソキノリン-1(4H)-イル)メチル)フラン-2-カルボン酸メチルは、複雑な構造を持つ合成有機化合物です。詳細を見てみましょう。

メチルエステル: この化合物には、メタノール(CH₃OH)とカルボン酸から生成されるメチルエステル基(CH₃COO-)が含まれています。

キノリン誘導体: コア構造は、ヘテロ環式芳香族化合物であるキノリンに基づいています。

フッ素置換: フッ素原子(F)は、キノリン環の6位に置換されています。

フラン-2-カルボン酸: フラン環(酸素を含む5員環)は、カルボキシレート基を介してキノリンに結合しています。

準備方法

合成経路::

縮合反応:

- 工業規模での生産方法は、連続フロープロセスまたはバッチ反応を含む場合があります。

- 反応条件、触媒、精製工程の最適化は、効率的な大規模合成に不可欠です。

3. 化学反応解析

5-((6-フルオロ-4-オキソキノリン-1(4H)-イル)メチル)フラン-2-カルボン酸メチルは、さまざまな化学反応に関与することができます。

還元: キノリン環の還元により、対応するテトラヒドロキノリン誘導体が生成されます。

置換: フッ素原子は、求核置換反応を起こすことができます。

エステル加水分解: メチルエステル基は、酸性または塩基性条件下で対応するカルボン酸に加水分解することができます。

還元: 適切な触媒(例:炭素担持パラジウム)を用いた水素ガス(H₂)。

置換: 塩基の存在下での求核剤(例:アミン、チオール)。

エステル加水分解: 酸(HClまたはH₂SO₄)または塩基(NaOHまたはKOH)。

- 還元: テトラヒドロキノリン誘導体。

- 置換: フッ素化キノリン誘導体。

- エステル加水分解: フラン-2-カルボン酸。

4. 科学研究への応用

医薬品化学: 研究者は、この化合物の誘導体を、潜在的な抗ウイルス剤、抗菌剤、または抗癌剤として探索しています。

農薬開発: キノリン骨格は、殺虫剤や除草剤の設計に関連しています。

光物理学的研究: 蛍光特性の調査。

材料科学: 特定の特性を得るために、ポリマーまたは材料に組み込む。

化学反応の分析

Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can participate in various chemical reactions:

Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.

Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Ester Hydrolysis: Acid (HCl or H₂SO₄) or base (NaOH or KOH).

- Reduction: Tetrahydroquinoline derivatives.

- Substitution: Fluorinated quinoline derivatives.

- Ester Hydrolysis: Furan-2-carboxylic acid.

科学的研究の応用

Medicinal Chemistry: Researchers explore derivatives of this compound for potential antiviral, antibacterial, or anticancer properties.

Pesticide Development: The quinoline scaffold is relevant in designing insecticides and herbicides.

Photophysical Studies: Investigation of its fluorescence properties.

Material Science: Incorporation into polymers or materials for specific properties.

作用機序

- 化合物の作用機序は、その特定の用途によって異なります。例えば:

- 抗ウイルス研究では、ウイルス酵素を阻害したり、複製を妨げたりする可能性があります。

- 癌研究では、細胞の増殖またはアポトーシスに関連する特定の経路を標的とする可能性があります。

6. 類似化合物の比較

類似化合物:

類似化合物との比較

Similar Compounds:

特性

分子式 |

C16H12FNO4 |

|---|---|

分子量 |

301.27 g/mol |

IUPAC名 |

methyl 5-[(6-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C16H12FNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3 |

InChIキー |

MUCCOPBTAXOASM-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)